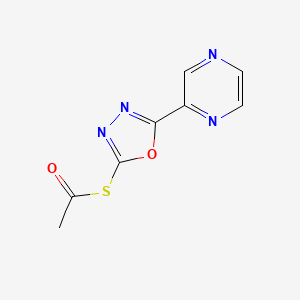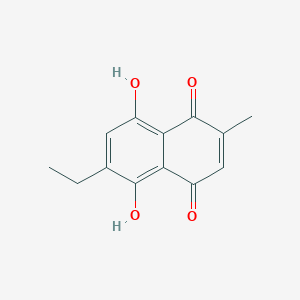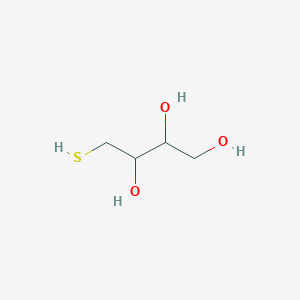![molecular formula C16H32N2O3 B14329144 4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine) CAS No. 103251-80-5](/img/structure/B14329144.png)
4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(2,6-dimethylmorpholino)ethyl] ether is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its stability and reactivity. The compound is characterized by the presence of two 2,6-dimethylmorpholino groups attached to an ethyl ether backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2,6-dimethylmorpholino)ethyl] ether typically involves the reaction of 2,6-dimethylmorpholine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of Bis[2-(2,6-dimethylmorpholino)ethyl] ether is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-(2,6-dimethylmorpholino)ethyl] ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced morpholino derivatives.
Substitution: The ether linkage in the compound can undergo nucleophilic substitution reactions, where the morpholino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized morpholino derivatives.
Reduction: Reduced morpholino derivatives.
Substitution: Substituted ether compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Bis[2-(2,6-dimethylmorpholino)ethyl] ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a stabilizer for biological samples.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Bis[2-(2,6-dimethylmorpholino)ethyl] ether involves its interaction with molecular targets through its ether and morpholino groups. These interactions can modulate various biochemical pathways, leading to desired effects in chemical reactions or biological systems. The compound’s stability and reactivity make it an effective agent in catalysis and stabilization processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,6-dimethylmorpholino)ethyl ether
- 2,2-Dimorpholinodiethylether
- Bis(2-methoxyethoxy)ethyl ether
Uniqueness
Bis[2-(2,6-dimethylmorpholino)ethyl] ether stands out due to its specific structural arrangement, which imparts unique reactivity and stability. Compared to similar compounds, it offers enhanced performance in catalysis and stabilization applications, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
103251-80-5 |
|---|---|
Molekularformel |
C16H32N2O3 |
Molekulargewicht |
300.44 g/mol |
IUPAC-Name |
4-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C16H32N2O3/c1-13-9-17(10-14(2)20-13)5-7-19-8-6-18-11-15(3)21-16(4)12-18/h13-16H,5-12H2,1-4H3 |
InChI-Schlüssel |
XDGWKBYFXMRODP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)CCOCCN2CC(OC(C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


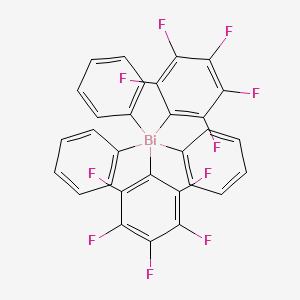
![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)

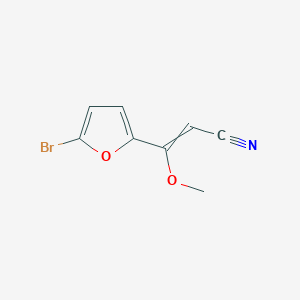
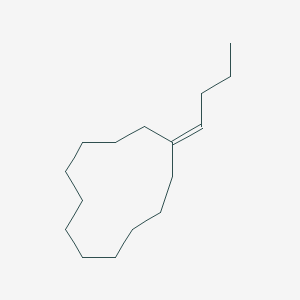
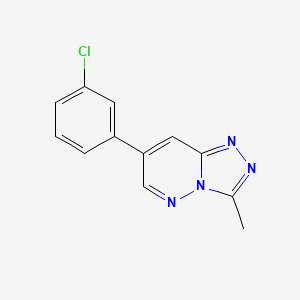

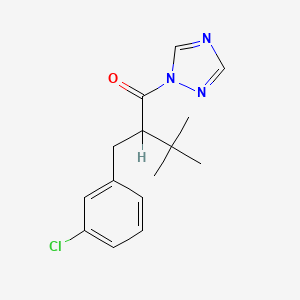
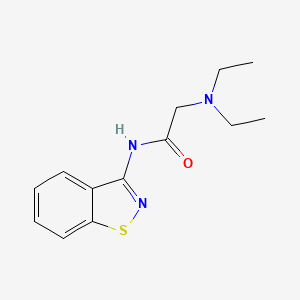
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)
